molecular formula C23H21NOS B5213834 2-(4-ethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine

2-(4-ethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B5213834
M. Wt: 359.5 g/mol
InChI Key: HNOLCCQXXQWZPM-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the benzothiazepine class This compound is characterized by a benzothiazepine ring system, which is a seven-membered ring containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine typically involves the condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol.

    Substitution: Nitration (using nitric acid and sulfuric acid), halogenation (using halogens like chlorine or bromine), sulfonation (using sulfuric acid or chlorosulfonic acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects. Additionally, it may interact with ion channels and neurotransmitter receptors in the nervous system, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

2-(4-ethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine can be compared with other benzothiazepine derivatives, such as:

    Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Clentiazem: Another calcium channel blocker with similar therapeutic applications.

    Thiazesim: A compound with potential antidepressant and anxiolytic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazepine derivatives. The presence of the ethoxyphenyl group, in particular, may enhance its lipophilicity and ability to cross biological membranes, potentially improving its bioavailability and therapeutic efficacy.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NOS/c1-2-25-19-14-12-18(13-15-19)23-16-21(17-8-4-3-5-9-17)24-20-10-6-7-11-22(20)26-23/h3-15,23H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOLCCQXXQWZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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